molecular formula C5H11NO2S B13255829 3-Amino-4-methyl-1lambda6-thiolane-1,1-dione CAS No. 6643-13-6

3-Amino-4-methyl-1lambda6-thiolane-1,1-dione

Cat. No.: B13255829
CAS No.: 6643-13-6
M. Wt: 149.21 g/mol
InChI Key: YYGNWYCWJLWHCR-UHFFFAOYSA-N
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Description

3-Amino-4-methyl-1λ⁶-thiolane-1,1-dione is a cyclic sulfone derivative characterized by a five-membered thiolane ring system with two sulfonyl groups (1,1-dione), an amino group at position 3, and a methyl substituent at position 4. Its hydrochloride salt form (CAS RN: 1807938-97-1) is commercially available through Enamine Ltd. and is stored at room temperature for research purposes . The compound is utilized as a building block in organic synthesis, particularly in pharmaceutical intermediate development, but it is explicitly restricted to non-medical applications .

Properties

CAS No.

6643-13-6

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

4-methyl-1,1-dioxothiolan-3-amine

InChI

InChI=1S/C5H11NO2S/c1-4-2-9(7,8)3-5(4)6/h4-5H,2-3,6H2,1H3

InChI Key

YYGNWYCWJLWHCR-UHFFFAOYSA-N

Canonical SMILES

CC1CS(=O)(=O)CC1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methyl-1lambda6-thiolane-1,1-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylthiolane-1,1-dione with ammonia or an amine source to introduce the amino group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of 3-Amino-4-methyl-1lambda6-thiolane-1,1-dione may involve more scalable processes, such as continuous flow synthesis or batch reactors. These methods ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methyl-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding thiolane derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

3-Amino-4-methyl-1lambda6-thiolane-1,1-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-methyl-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, while the thiolane ring provides structural stability. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of 3-Amino-4-methyl-1λ⁶-thiolane-1,1-dione and related sulfone derivatives:

Compound Name CAS RN Molecular Formula Molar Mass (g/mol) Key Substituents Notes
3-Amino-4-methyl-1λ⁶-thiolane-1,1-dione hydrochloride 1807938-97-1 C₅H₁₀N₂O₂S·HCl 206.67 Amino, methyl Hydrochloride salt; research use only .
3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione 110580-44-4 C₄H₆ClN₃ 155.56 Amino, pyrrolidin-1-yl Smaller molecular framework; potential synthetic intermediate .
3-[(4-Methoxyphenyl)amino]-1λ⁶-thiolane-1,1-dione 303992-20-3 C₁₁H₁₅NO₃S 241.31 4-Methoxyphenylamino Aromatic substitution enhances π-π interactions .
3-(Piperazine-1-sulfonyl)-1λ⁶-thiolane-1,1-dione hydrochloride 1181457-74-8 C₉H₉NO₃S·HCl 259.71 Piperazine-sulfonyl Sulfonyl group linked to piperazine; possible solubility modifications .
4-Acetyl-1λ⁶-thiane-1,1-dione 473254-30-7 C₇H₁₂O₃S 176.23 Acetyl Six-membered thiane ring; ketone functionality .
2-(3-Acetylphenyl)-4-methyl-1λ⁶,2-thiazolidine-1,1-dione 1502731-71-6 C₁₂H₁₅NO₃S 253.32 3-Acetylphenyl, methyl Thiazolidine core; hybrid sulfone-ketone structure .

Key Differences and Implications

Core Ring Structure :

  • The target compound and 4-acetyl-1λ⁶-thiane-1,1-dione share a sulfone backbone but differ in ring size (5-membered thiolane vs. 6-membered thiane). Thiane derivatives may exhibit enhanced conformational flexibility .
  • 2-(3-Acetylphenyl)-4-methyl-1λ⁶,2-thiazolidine-1,1-dione incorporates a thiazolidine ring, introducing nitrogen into the heterocycle, which can influence electronic properties and reactivity .

Substituent Effects: Amino vs. Piperazine-Sulfonyl Modification: The piperazine moiety in 1181457-74-8 adds basicity and hydrogen-bonding capacity, which could enhance solubility in polar solvents .

Physicochemical Properties :

  • Molar masses range from 155.56 g/mol (110580-44-4) to 259.71 g/mol (1181457-74-8), reflecting varying functional group complexity. Smaller molecules like 110580-44-4 may have higher volatility, while bulkier derivatives like 1502731-71-6 could exhibit lower solubility .

Biological Activity

3-Amino-4-methyl-1lambda6-thiolane-1,1-dione is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

3-Amino-4-methyl-1lambda6-thiolane-1,1-dione features a thiolane ring structure with an amino group at the 3-position and a methyl group at the 4-position. Its molecular formula is C₅H₉N₁O₂S, and it has a molecular weight of approximately 185.27 g/mol. The presence of the thiolane ring contributes to its chemical reactivity and biological activity.

Biological Activities

Research has indicated that 3-Amino-4-methyl-1lambda6-thiolane-1,1-dione exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation, indicating potential as an anticancer agent .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which could be beneficial in metabolic pathway modulation .

Synthesis

The synthesis of 3-Amino-4-methyl-1lambda6-thiolane-1,1-dione typically involves multi-step reactions that allow for the introduction of functional groups necessary for its biological activity. Common methods include:

  • Starting Materials : Utilizing readily available thiolane derivatives.
  • Reagents : Employing reagents such as amines and alkylating agents to introduce the amino and methyl groups.
  • Purification Techniques : High-performance liquid chromatography (HPLC) is often used to purify the final product.

Case Studies

Several studies have reported on the biological effects of 3-Amino-4-methyl-1lambda6-thiolane-1,1-dione:

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of cell viability in various cancer cell lines with IC₅₀ values in the low micromolar range.
Antimicrobial PropertiesShowed effective inhibition against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MIC) comparable to established antibiotics.
Enzyme InteractionIdentified as a potent inhibitor of specific metabolic enzymes, enhancing understanding of its mechanism of action.

Research Findings

Recent findings have highlighted several key aspects related to the biological activity of 3-Amino-4-methyl-1lambda6-thiolane-1,1-dione:

  • Mechanism of Action : The compound's mechanism involves interaction with cellular targets that lead to apoptosis in cancer cells and disruption of bacterial cell wall synthesis.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the thiolane ring significantly affect its biological activity, suggesting that further modifications could enhance efficacy .

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